molecular formula C13H24O5 B14721920 2-Octyloxycarbonyloxy-propionic acid methyl ester CAS No. 5456-15-5

2-Octyloxycarbonyloxy-propionic acid methyl ester

Cat. No.: B14721920
CAS No.: 5456-15-5
M. Wt: 260.33 g/mol
InChI Key: MUGPSIWYLPIMOR-UHFFFAOYSA-N
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Description

2-Octyloxycarbonyloxy-propionic acid methyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in natural products and synthetic materials. This particular compound is characterized by its unique structure, which includes an octyl group, a carbonyloxy group, and a propionic acid methyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octyloxycarbonyloxy-propionic acid methyl ester typically involves the esterification of propionic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

CH3CH2COOH+CH3OHCH3CH2COOCH3+H2O\text{CH}_3\text{CH}_2\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{COOCH}_3 + \text{H}_2\text{O} CH3​CH2​COOH+CH3​OH→CH3​CH2​COOCH3​+H2​O

In this reaction, propionic acid (CH₃CH₂COOH) reacts with methanol (CH₃OH) to form the ester (CH₃CH₂COOCH₃) and water (H₂O). The reaction is typically carried out under reflux conditions with a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the products are continuously removed. This method ensures high efficiency and yield. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Octyloxycarbonyloxy-propionic acid methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves the use of a strong acid such as hydrochloric acid, while basic hydrolysis (saponification) involves the use of a strong base such as sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters to alcohols.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification reaction.

Major Products Formed

    Hydrolysis: Propionic acid and methanol.

    Reduction: Propanol.

    Transesterification: A different ester and alcohol depending on the reactants used.

Scientific Research Applications

2-Octyloxycarbonyloxy-propionic acid methyl ester has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Octyloxycarbonyloxy-propionic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

2-Octyloxycarbonyloxy-propionic acid methyl ester can be compared with other similar esters such as:

    Ethyl propionate: Similar structure but with an ethyl group instead of an octyl group.

    Methyl butanoate: Similar structure but with a butanoic acid moiety instead of a propionic acid moiety.

    Octyl acetate: Similar structure but with an acetate moiety instead of a propionic acid moiety.

These compounds share similar chemical properties and reactivity but differ in their specific structures and applications

Properties

CAS No.

5456-15-5

Molecular Formula

C13H24O5

Molecular Weight

260.33 g/mol

IUPAC Name

methyl 2-octoxycarbonyloxypropanoate

InChI

InChI=1S/C13H24O5/c1-4-5-6-7-8-9-10-17-13(15)18-11(2)12(14)16-3/h11H,4-10H2,1-3H3

InChI Key

MUGPSIWYLPIMOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)OC(C)C(=O)OC

Origin of Product

United States

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